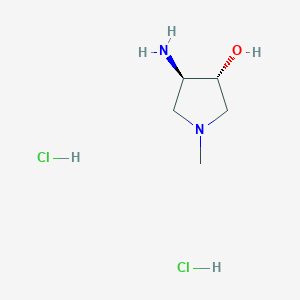

rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature . This method ensures the production of enantiomerically pure amino alcohols, which are essential for various applications.

Industrial Production Methods: Industrial production of this compound may involve scalable regio- and stereospecific synthesis methods. These methods are designed to produce large quantities of the compound while maintaining its stereochemical integrity .

Analyse Des Réactions Chimiques

Types of Reactions: rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.

Applications De Recherche Scientifique

Synthesis of Amino Alcohol Derivatives

rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride serves as a precursor for synthesizing various amino alcohol derivatives. These derivatives are vital in developing pharmaceuticals due to their biological activity. For instance, they can be converted into optically active piperidine amino alcohols, which are used as chiral ligands in asymmetric synthesis and catalysis .

Antiviral and Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit promising antiviral properties. Researchers have synthesized compounds that show efficacy against viral infections by modifying the core structure of this compound . Additionally, its derivatives are being explored as potential anticancer agents due to their ability to inhibit specific signaling pathways involved in tumor growth .

SHP2 Inhibition

Compounds derived from this compound have been identified as effective inhibitors of SHP2, a protein involved in various signaling pathways linked to hyperproliferative diseases such as cancer. The inhibition of SHP2 can lead to reduced cellular proliferation and survival, making these compounds valuable in cancer treatment strategies .

Cardiotoxicity Studies

The safety profile of this compound and its derivatives has been a focus of research due to concerns about cardiotoxicity associated with similar compounds. Studies suggest that while some related compounds may inhibit hERG channels (linked to cardiac arrhythmias), derivatives of this compound demonstrate a more favorable safety profile with lower cardiotoxicity risks .

A study conducted on the synthesis of enantiomerically pure trans-(3R,4R)-4-amino-piperidin-3-ols from this compound revealed their potential as precursors for biologically active compounds. The synthesized amino alcohols exhibited significant biological activity and were characterized using NMR spectroscopy to confirm their structures and purity .

Case Study 2: Antiviral Activity

In another investigation, researchers modified the structure of this compound to enhance its antiviral properties. The resulting compounds were tested against various viruses, showing promising results that warrant further exploration for therapeutic applications in viral infections .

Mécanisme D'action

The mechanism of action of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an enzyme inhibitor, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

trans-(3R,4R)-4-aminopiperidin-3-ols: These compounds are structurally similar and share similar synthetic routes and applications.

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride: This compound has similar chemical properties and applications.

rac-(3R,4R)-3-aminopiperidin-4-oldihydrochloride: Another structurally related compound with comparable uses.

Activité Biologique

Rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the stereochemical configuration that influences its biological activity. The compound can be synthesized from optically pure precursors through regio- and stereospecific reactions. Various methodologies have been developed for the efficient production of enantiomerically pure derivatives, which are crucial for studying their pharmacological effects .

Pharmacological Properties

This compound has been investigated for various biological activities:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For instance, derivatives of piperidine have shown efficacy against viral infections, indicating a potential for this compound in antiviral applications .

- Neuroprotective Effects : Research indicates that related compounds may act as neuroprotective agents by inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's . The ability to modulate neurotransmitter levels positions this compound as a candidate for further investigation in neuropharmacology.

- Anticancer Potential : Some studies have highlighted the cytotoxic effects of piperidine derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in disease mechanisms. These studies provide insights into the interactions at the molecular level, enhancing our understanding of its potential therapeutic applications .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective properties of structurally similar piperidine compounds in a model of oxidative stress-induced neurotoxicity. The results indicated significant protection against neuronal cell death, attributed to the modulation of antioxidant pathways .

Case Study 2: Antiviral Activity

In another investigation, derivatives of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol were tested against viral strains in vitro. The findings demonstrated a dose-dependent inhibition of viral replication, suggesting that structural modifications could enhance antiviral efficacy .

Data Tables

Propriétés

IUPAC Name |

(3R,4R)-4-amino-1-methylpyrrolidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c1-7-2-4(6)5(8)3-7;;/h4-5,8H,2-3,6H2,1H3;2*1H/t4-,5-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYWZFXGUYRWAT-ALUAXPQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]([C@@H](C1)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.